Cas no 185259-85-2 (GR 46611)

GR 46611 structure
Nombre del producto:GR 46611
GR 46611 Propiedades químicas y físicas
Nombre e identificación
-
- 2-Propenamide,3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-
- (E)-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
- 3-[3-(2-DIMETHYLAMINOETHYL)-1H-INDOL-5-YL]-N-(4-METHOXYBENZYL)ACRYLAMIDE
- GR 46611
- GR 4661
- Mecamylamine hydrochloride
- GR-46611
- GR-4661
- GR46611
- SCHEMBL4784832
- 185259-85-2
- GR46611;GR 46611
- BDBM50054764
- BRD-K68190965-001-01-4
- MLS001056583
- Tox21_500069
- LBVZWEWTNUDWNS-YRNVUSSQSA-N
- HMS3675P15
- 2-METHYL-5-(PIPERIDINOSULFONYL)-3-FUROICACID
- NCGC00024831-02
- 3-(3-(2-Dimethylaminoethyl)-1H-indol-5-yl)-N-(4-methoxybenzyl)acrylamide
- 3-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)-N-((4-methoxyphenyl)methyl)-2-propenamide
- (E)-3-[3-(2-Dimethylamino-ethyl)-1H-indol-5-yl]-N-(4-methoxy-benzyl)-acrylamide
- LP00069
- CS-0021035
- NCGC00024831-04
- Lopac0_000069
- SR-01000076206-3
- HMS2233M08
- MS-26150
- SR-01000076206
- PDSP2_001379
- PDSP1_001395
- (E)-3-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)-N-(4-methoxybenzyl)acrylamide
- HMS3260M19
- CCG-204164
- NCGC00024831-05
- NCGC00024831-03
- G 8543
- 2-Propenamide, 3-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)-N-((4-methoxyphenyl)methyl)-
- CHEMBL344127
- HMS3411P15
- AKOS024458670
- SMR000326973
- NCGC00260754-01
- HY-101248
- SR-01000076206-1
- SDCCGSBI-0050057.P002
- F82109
- EU-0100069
- CHEBI:93195
- BRD-K98155362-001-07-7
- 3-(3-(2-dimethylaminoethyl)-H-indol-5-yl)-N-(4-methoxybenzyl)acrylamide
-
- Renchi: InChI=1S/C23H27N3O2/c1-26(2)13-12-19-16-24-22-10-6-17(14-21(19)22)7-11-23(27)25-15-18-4-8-20(28-3)9-5-18/h4-11,14,16,24H,12-13,15H2,1-3H3,(H,25,27)/b11-7+
- Clave inchi: LBVZWEWTNUDWNS-YRNVUSSQSA-N
- Sonrisas: CN(C)CCC1C2C(=CC=C(/C=C/C(NCC3C=CC(OC)=CC=3)=O)C=2)NC=1
Atributos calculados
- Calidad precisa: 377.21000
- Masa isotópica única: 377.210327
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 8
- Complejidad: 514
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.2
- Superficie del Polo topológico: 57.4
Propiedades experimentales
- Denso: 1.168
- Punto de ebullición: 645.9°Cat760mmHg
- Punto de inflamación: 344.4°C
- índice de refracción: 1.639
- Disolución: DMSO: 28 mg/mL, soluble
- PSA: 57.36000
- Logp: 4.00110
GR 46611 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1090708-50mg |
GR-46611 |
185259-85-2 | 98% | 50mg |
¥3888 | 2023-02-17 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12988-10mg |
GR 46611 |
185259-85-2 | 98% | 10mg |
¥2846.00 | 2023-09-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G274929-50mg |
GR 46611 |
185259-85-2 | ≥97% | 50mg |
¥3338.90 | 2023-09-02 | |
Biosynth | KHA25985-5 mg |
GR 46611 |
185259-85-2 | 5mg |
$132.85 | 2023-01-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G274929-10mg |
GR 46611 |
185259-85-2 | ≥97% | 10mg |
¥773.90 | 2023-09-02 | |
1PlusChem | 1P00AL76-1mg |
3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide |
185259-85-2 | 95% | 1mg |
$66.00 | 2025-02-25 | |
1PlusChem | 1P00AL76-5mg |
3-[3-(2-DIMETHYLAMINOETHYL)-1H-INDOL-5-YL]-N-(4-METHOXYBENZYL)ACRYLAMIDE |
185259-85-2 | 95% | 5mg |
$64.00 | 2025-03-12 | |
MedChemExpress | HY-101248-25mg |
GR-46611 |
185259-85-2 | 99.82% | 25mg |
¥3400 | 2024-04-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T22808-50mg |
GR 46611 |
185259-85-2 | >98% | 50mg |
¥3970.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T22808-10mg |
GR 46611 |
185259-85-2 | >98% | 10mg |
¥1390.00 | 2024-08-09 |
GR 46611 Literatura relevante
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
S. Ahmed Chem. Commun., 2009, 6421-6423
185259-85-2 (GR 46611) Productos relacionados
- 193224-24-7(cis-Moschamine)
- 53905-13-8(2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-)
- 68573-23-9(N-Feruloylserotonin)
- 68573-24-0(N-(p-Coumaroyl) Serotonin)
- 303149-75-9(1-(4-Chlorobenzyl)-3-{[(2-chloropropanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one)
- 86109-44-6(2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide)
- 2171989-41-4(5-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-4-methylpentanoic acid)
- 2305253-01-2(1H-Pyrazol-4-amine, 1-(3-chloro-2-pyridinyl)-, hydrochloride (1:1))
- 299930-77-1(2-(4-fluorophenyl)-1,3-diphenylimidazolidine)
- 2287302-33-2(2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid)
Proveedores recomendados
atkchemica
(CAS:185259-85-2)GR 46611

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:185259-85-2)GR 46611

Pureza:99%/99%/99%/99%
Cantidad:10mg/25mg/50mg/100mg
Precio ($):174.0/342.0/498.0/730.0